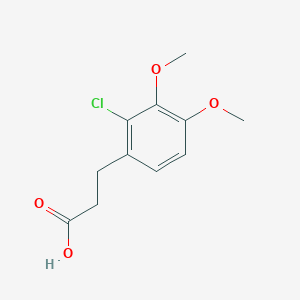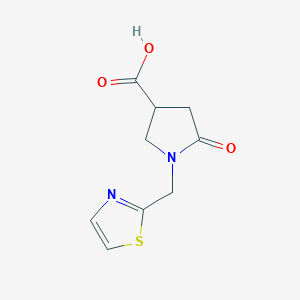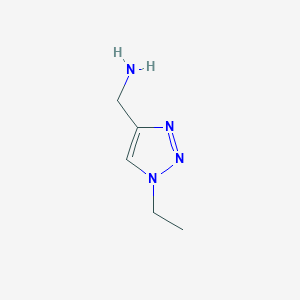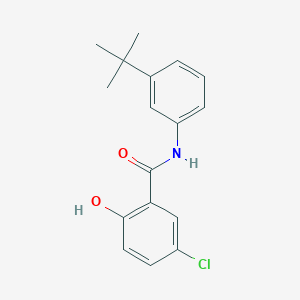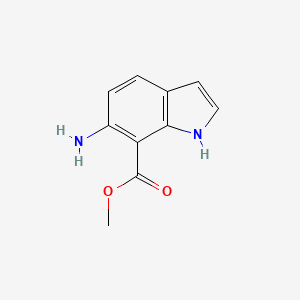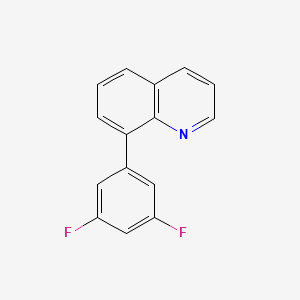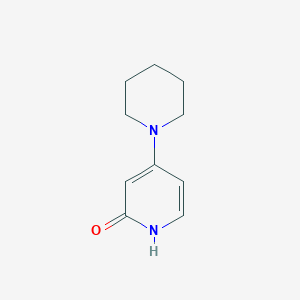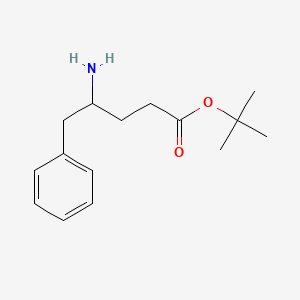![molecular formula C14H23ClOSi B6614732 tert-butyl({[4-(chloromethyl)phenyl]methoxy})dimethylsilane CAS No. 874883-18-8](/img/structure/B6614732.png)
tert-butyl({[4-(chloromethyl)phenyl]methoxy})dimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl({[4-(chloromethyl)phenyl]methoxy})dimethylsilane, commonly referred to as TBDMS, is an organosilicon compound used in synthetic organic chemistry. It is an alkylating agent used to protect alcohols, phenols, and other functional groups from oxidation during a variety of organic synthesis processes. TBDMS is a versatile reagent with a wide range of applications in organic synthesis.
科学研究应用
TBDMS has a wide range of applications in scientific research. It is commonly used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of peptides and other biopolymers. TBDMS has been used in the synthesis of a variety of compounds, including vitamin A, vitamin E, and other antioxidants. In addition, TBDMS has been used in the synthesis of polymers, dyes, and other materials.
作用机制
TBDMS acts as an alkylating agent, which means that it can add an alkyl group to a molecule. This reaction is typically carried out in an inert atmosphere to prevent oxidation of the reagents. The reaction produces TBDMS and the by-product tert-butyl hypochlorous acid.
Biochemical and Physiological Effects
TBDMS can react with a variety of molecules, including proteins, carbohydrates, and lipids. It can also react with DNA and RNA, leading to changes in gene expression. These changes can have a variety of biochemical and physiological effects, including changes in metabolism, cell signaling, and gene regulation.
实验室实验的优点和局限性
TBDMS has several advantages for laboratory experiments. It is a stable reagent that can be stored for long periods of time without significant degradation. It is also relatively inexpensive and easy to use. However, TBDMS can be toxic if not handled properly, and it can react with a variety of molecules, leading to unwanted side reactions.
未来方向
The potential applications of TBDMS are far-reaching, and there are many potential future directions for research. These include the development of more efficient synthesis methods, the exploration of new applications in organic synthesis, and the development of new catalysts for TBDMS-mediated reactions. In addition, further research into the biochemical and physiological effects of TBDMS could lead to new insights into the role of alkylation in gene regulation and other biological processes. Finally, further research could be conducted into the development of safer, more environmentally friendly methods of synthesizing TBDMS.
合成方法
TBDMS can be synthesized using a variety of methods. One of the most common methods is the reaction of chloromethyl phenylmethoxy dimethylsilane with tert-butyl hypochlorite in a basic medium. This reaction produces TBDMS and the by-product tert-butyl hypochlorous acid. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the reagents.
属性
IUPAC Name |
tert-butyl-[[4-(chloromethyl)phenyl]methoxy]-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23ClOSi/c1-14(2,3)17(4,5)16-11-13-8-6-12(10-15)7-9-13/h6-9H,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASWKTKKPCFGGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.87 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[2-hydroxy-2-(piperidin-4-yl)ethyl]carbamate](/img/structure/B6614651.png)
![[(2R)-1-(propan-2-yl)pyrrolidin-2-yl]methanamine](/img/structure/B6614660.png)
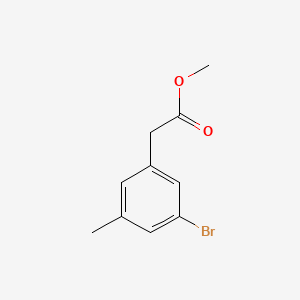
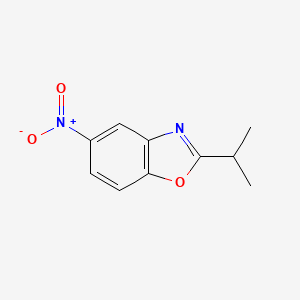
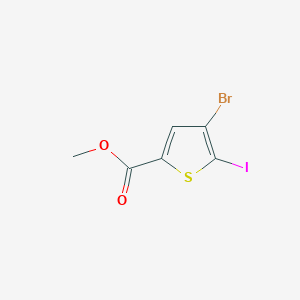
![4-[(4-ethynylphenyl)methyl]morpholine](/img/structure/B6614694.png)
